molecular formula C25H33N3O2 B251443 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

カタログ番号 B251443
分子量: 407.5 g/mol
InChIキー: WQQBNRJCXYARKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has potent anti-tumor and anti-inflammatory effects.

実験室実験の利点と制限

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further biological studies. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown promising results in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, suggesting that it may have broad therapeutic applications. However, there are also limitations to the use of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have off-target effects that could complicate its use in lab experiments.

将来の方向性

There are several future directions for the study of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Clinical trials are currently underway to evaluate the safety and efficacy of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these patient populations. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these diseases. Finally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a combination therapy with other anti-cancer or anti-inflammatory agents, further enhancing its therapeutic effects.

合成法

The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-aminobenzamide, which undergoes a series of reactions to form the key intermediate compound, 4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate compound is then coupled with 4-tert-butyl-N-(4-fluorophenyl)benzamide to form 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further biological studies.

科学的研究の応用

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have broad therapeutic applications in the treatment of various diseases.

特性

分子式

C25H33N3O2

分子量

407.5 g/mol

IUPAC名

4-tert-butyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)19-6-8-20(9-7-19)25(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,26,29)

InChIキー

WQQBNRJCXYARKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

正規SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。